An In-Depth Technical Guide to the Physicochemical Characterization of 2-Chloro-1-(3-methoxyphenyl)ethanone
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Chloro-1-(3-methoxyphenyl)ethanone
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Authored by: Gemini AI, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the melting and boiling points of the chemical intermediate, 2-Chloro-1-(3-methoxyphenyl)ethanone (CAS No. 82772-51-8). This document addresses the current landscape of publicly available data for this specific compound and offers a robust framework for its empirical determination. Recognizing the critical role of accurate physicochemical data in drug development and chemical synthesis, this guide synthesizes theoretical principles with actionable experimental protocols. It is designed to equip researchers and scientists with the necessary tools to ascertain these fundamental properties with precision and to understand the contextual significance of these values by comparing them with related structural analogs.
Introduction: The Significance of 2-Chloro-1-(3-methoxyphenyl)ethanone and its Physical Properties
2-Chloro-1-(3-methoxyphenyl)ethanone is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive α-chloro ketone and a methoxy-substituted phenyl ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The methoxy group at the meta-position influences the molecule's electronic properties and reactivity, making it distinct from its ortho and para isomers.
The melting and boiling points are fundamental physical properties that provide critical insights into the purity, stability, and intermolecular forces of a compound. For drug development professionals, these parameters are indispensable for:
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Purity Assessment: A sharp and defined melting point range is a primary indicator of a substance's purity.
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Process Development: Knowledge of the boiling point is essential for designing purification protocols such as distillation, as well as for understanding the compound's volatility under various reaction conditions.
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Formulation Studies: The physical state of a compound at different temperatures, as indicated by its melting point, is a key consideration in the development of stable and effective drug formulations.
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Regulatory Submissions: Accurate and well-documented physicochemical data is a mandatory component of regulatory filings for new chemical entities.
Current Data Landscape and the Isomeric Context
A thorough review of prominent chemical databases and literature reveals a notable absence of experimentally determined melting and boiling points for 2-Chloro-1-(3-methoxyphenyl)ethanone. One supplier, BLDpharm, explicitly lists "No data available" for its boiling point[1]. This data gap necessitates a predictive and comparative approach, grounded in the known properties of its structural isomers and related compounds. The position of substituents on the phenyl ring significantly impacts the crystal lattice packing and intermolecular forces, leading to distinct physical properties.
To provide a scientifically grounded estimation, the following table summarizes the reported melting and boiling points of closely related analogs.
| Compound Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-1-(3-methoxyphenyl)ethanone | 82772-51-8 | Data Not Available | Data Not Available | |
| 2-Chloro-1-(4-methoxyphenyl)ethanone | 2196-99-8 | 96-100 | Not Available | |
| 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | 74-78 | Not Available | |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone | 62932-90-5 | 85-90 | 325.8 at 760 mmHg | |
| 3'-Methoxyacetophenone | 586-37-8 | -7 | 239-241 |
Data compiled from multiple sources[2][3][4][5][6].
The comparison with isomers such as 2-Chloro-1-(4-methoxyphenyl)ethanone and 3'-Chloro-4'-methoxyacetophenone suggests that 2-Chloro-1-(3-methoxyphenyl)ethanone is likely a solid at room temperature with a melting point potentially in a similar range. The presence of the chloroacetyl group, a common feature in these analogs, contributes to dipole-dipole interactions, which generally result in higher melting points compared to the parent compound, 3'-Methoxyacetophenone, which is a liquid at room temperature[5].
Authoritative Experimental Protocols for Melting and Boiling Point Determination
Given the absence of published data, the following sections provide detailed, field-proven methodologies for the empirical determination of the melting and boiling points of 2-Chloro-1-(3-methoxyphenyl)ethanone.
Melting Point Determination: A Self-Validating System
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The following protocol is designed to ensure accuracy and reproducibility.
Methodology:
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Sample Preparation:
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Ensure the sample of 2-Chloro-1-(3-methoxyphenyl)ethanone is crystalline and has been purified, for instance, by recrystallization, and is thoroughly dried to remove any residual solvent.
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Finely powder a small amount of the sample.
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Capillary Loading:
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Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
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Invert the capillary and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
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Apparatus and Measurement:
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Use a calibrated digital melting point apparatus.
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Place the loaded capillary into the sample holder of the apparatus.
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Set a heating ramp rate of 1-2 °C per minute for an accurate determination. A faster ramp rate can be used for an initial approximate measurement.
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Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the last crystal melts (the upper end of the melting range).
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Validation and Reporting:
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Perform the measurement in triplicate to ensure consistency.
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The reported melting point should be a range. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.
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Causality Behind Experimental Choices:
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Fine Powdering: Ensures uniform heat distribution throughout the sample.
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Small Sample Size: Minimizes thermal gradients within the sample.
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Slow Ramp Rate: Allows the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.
Boiling Point Determination at Reduced Pressure (Siwoloboff Method)
Due to the likely high boiling point of 2-Chloro-1-(3-methoxyphenyl)ethanone and its potential for decomposition at atmospheric pressure, determination under reduced pressure is the recommended approach. The Siwoloboff method is a reliable microscale technique.
Methodology:
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Apparatus Assembly:
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Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer with a rubber band or wire.
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Place a capillary tube, sealed at one end, into the sample with the open end downwards.
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Immerse this assembly in a heating bath (e.g., silicone oil) within a Thiele tube or a similar apparatus designed for uniform heating.
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Measurement Procedure:
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Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
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Continue heating until a steady and rapid stream of bubbles is observed.
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Turn off the heat and allow the bath to cool slowly while stirring.
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The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.
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Pressure Correction:
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Record the ambient pressure from a barometer.
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If the determination is performed at a pressure other than 760 mmHg, the boiling point at standard pressure can be estimated using a nomograph or the Clausius-Clapeyron equation.
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Causality Behind Experimental Choices:
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Inverted Capillary: Traps the vapor of the substance, allowing for the observation of the equilibrium between the vapor pressure and the external pressure.
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Slow Cooling: Ensures that the point of equilibrium is not missed, leading to an accurate reading.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the comprehensive physicochemical characterization of a novel or uncharacterized compound like 2-Chloro-1-(3-methoxyphenyl)ethanone.
Caption: Workflow for the empirical determination of melting and boiling points.
Conclusion and Forward-Looking Recommendations
While the melting and boiling points of 2-Chloro-1-(3-methoxyphenyl)ethanone are not currently documented in readily accessible scientific literature, this guide provides a robust framework for their empirical determination. The comparative analysis of its isomers offers a valuable estimation of the expected physical properties, highlighting its likely solid-state at ambient temperatures.
For researchers in drug discovery and process chemistry, the accurate determination of these fundamental constants is a non-negotiable first step in the developmental pipeline. By adhering to the detailed protocols outlined herein, scientists can generate reliable and reproducible data, thereby closing the existing knowledge gap and facilitating the continued use of this important chemical intermediate in the synthesis of novel compounds. It is strongly recommended that any future work involving this compound begins with the systematic characterization of its physical properties to ensure the integrity and success of subsequent research and development efforts.
References
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Pharmaceutical Grade. (n.d.). 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices. Retrieved February 10, 2026, from [Link]
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Chemsrc. (2025). 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved February 10, 2026, from [Link]
Sources
- 1. 82772-51-8|2-Chloro-1-(3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. 3 -Chloro-4 -methoxyacetophenone 99 37612-52-5 [sigmaaldrich.com]
- 3. 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices - Pharmaceutical Grade [nigamfinechem.co.in]
- 4. 4′-甲氧基-2-氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-chloro-1-(3-hydroxyphenyl)ethanone | CAS#:62932-90-5 | Chemsrc [chemsrc.com]
